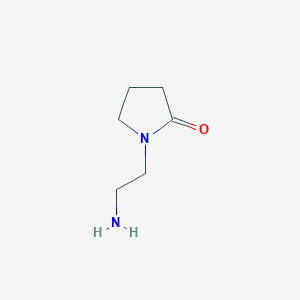

1-(2-Aminoethyl)pyrrolidin-2-one

説明

Contextualizing Pyrrolidin-2-one Scaffolds in Modern Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.gov Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring offers a three-dimensional structure due to its non-planar nature and sp3-hybridized carbon atoms. nih.govresearchgate.net This three-dimensionality is crucial for exploring pharmacophore space and achieving specific interactions with biological targets. nih.govnih.gov

The pyrrolidin-2-one structure, which is a lactam derivative of pyrrolidine, retains these advantageous structural features. The presence of the carbonyl group and the nitrogen atom provides sites for further functionalization, making it a versatile building block. The pyrrolidine-2-one nucleus is found in a variety of natural and unnatural products and has been investigated for a wide range of pharmacological activities. Its derivatives are central to the development of new therapeutic agents targeting conditions such as cancer, inflammatory diseases, and neurological disorders. nih.govacs.orgnih.gov The stereochemistry of the pyrrolidine ring is another critical aspect, as different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. nih.govnih.gov

The Emergence of 1-(2-Aminoethyl)pyrrolidin-2-one as a Key Synthetic Intermediate

This compound, with the CAS number 24935-08-8, is a bicyclic organic compound that features a pyrrolidin-2-one core substituted with a 2-aminoethyl group at the nitrogen atom. This substitution introduces a primary amine, which serves as a crucial functional handle for a wide array of chemical transformations. The presence of both a nucleophilic amine and a lactam moiety within the same molecule makes it a highly valuable and versatile intermediate in organic synthesis.

The synthesis of N-substituted pyrrolidin-2-ones can generally be achieved through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. this compound is utilized as a foundational building block for creating more complex molecular architectures. Its aminoethyl side chain imparts hydrophilic and basic characteristics to the molecule, influencing its reactivity and the properties of its downstream products.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O | nih.gov |

| Molar Mass | 128.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C1CC(=O)N(C1)CCN | nih.gov |

| InChIKey | HHEKNWQXFVOUNJ-UHFFFAOYSA-N | nih.gov |

| CAS Number | 24935-08-8 | nih.gov |

Scope and Significance of Academic Research on the Compound and its Analogs

The structural features of this compound make it and its analogs subjects of extensive academic and industrial research. The ability to readily modify the primary amine allows for the generation of large libraries of derivatives for screening in drug discovery programs. nih.gov For instance, derivatives of pyrrolidin-2-one have been synthesized and evaluated for their inhibitory activity against various enzymes. nih.gov

Research has demonstrated the potential of pyrrolidin-2-one derivatives in several therapeutic areas. For example, novel classes of optically active 2-pyrrolidinone (B116388) derivatives have been synthesized and identified as potent inhibitors of the enzyme autotaxin (ATX), which is implicated in inflammatory conditions and cancer. nih.gov Furthermore, pyrrolidin-2-one linked to other heterocyclic systems like benzothiazole (B30560) and benzimidazole (B57391) has yielded potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for pain management. nih.gov The versatility of the pyrrolidin-2-one scaffold is further highlighted by the synthesis of derivatives with anti-inflammatory properties. acs.org The ongoing research into these analogs underscores the significance of the core structure in developing new chemical entities with specific biological functions.

Examples of Research on Pyrrolidin-2-one Analogs

| Research Area | Analog Type | Findings | Source |

|---|---|---|---|

| Enzyme Inhibition | Optically active 2-pyrrolidinone and pyrrolidine derivatives | Potent inhibitors of autotaxin (ATX) were identified, including boronic acid derivatives with IC50 values as low as 35 nM. | nih.gov |

| Pain Management | Pyrrolidin-2-one linked benzimidazole derivatives | A selective monoacylglycerol lipase (MAGL) inhibitor showed significant, dose-dependent reduction of pain response in preclinical models. | nih.gov |

| Anti-inflammatory Activity | 1-Aryl-2-pyrrolidinone derivatives | A series of these derivatives were synthesized and evaluated for their anti-inflammatory activity. | acs.org |

特性

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEKNWQXFVOUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179653 | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24935-08-8 | |

| Record name | 1-(2-Aminoethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24935-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024935088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-2-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LR8N9FTE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2 Aminoethyl Pyrrolidin 2 One and Its Derivatives

Classical Synthetic Routes to Pyrrolidin-2-one Cores

The pyrrolidin-2-one structure, also known as a γ-lactam, is a fundamental heterocyclic motif. Its synthesis is well-established through several classical chemical reactions.

Lactamization Reactions

Intramolecular lactamization is a primary method for constructing the pyrrolidin-2-one ring. This process typically involves the cyclization of γ-amino acids. For instance, γ-aminobutyric acid (GABA) can be cyclized to form 2-pyrrolidinone (B116388). This transformation is often facilitated by heating or through the use of catalysts to promote the condensation reaction, which eliminates a molecule of water. chemicalbook.com More advanced methods include the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, which leads to γ-amino esters that subsequently undergo in situ lactamization. mdpi.com A tandem reductive amination/lactamization sequence has also been developed as a one-pot method for generating highly substituted γ-lactams from readily available maleimides, aldehydes, and amines. nih.gov

Ring-Opening Polymerization Approaches

Ring-opening polymerization (ROP) is a chain-growth polymerization technique where a cyclic monomer is opened to form a linear polymer. wikipedia.orglibretexts.org While ROP is primarily used to produce polymers like polypyrrolidone (Nylon 4) from 2-pyrrolidinone, the principles are foundational to understanding the chemistry of the lactam ring. chemicalbook.comwikipedia.org The reaction can be initiated by anionic, cationic, or radical species and is often driven by the relief of ring strain in the monomer. wikipedia.orgmdpi.com For lactams, anionic polymerization is common, where a strong base is used to deprotonate the lactam, creating a nucleophile that attacks another monomer, propagating the chain. libretexts.org

Targeted Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one

The direct synthesis of this compound often employs strategies that build the molecule from acyclic precursors or modify an existing pyrrolidinone ring.

Pathways from γ-Butyrolactone and Ethylene Diamine

A prevalent industrial method for synthesizing this compound involves the reaction of γ-butyrolactone with ethylenediamine (B42938). This process is a direct aminolysis and cyclization reaction. One of the amino groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the γ-butyrolactone. This opens the lactone ring to form an intermediate γ-hydroxyamide, which subsequently undergoes intramolecular cyclization via dehydration to yield the final N-substituted pyrrolidinone product.

This reaction is typically performed at elevated temperatures and pressures to drive the reaction to completion. The molar ratio of the reactants is a critical parameter to control, as using a large excess of ethylenediamine can favor the formation of the desired product and minimize side reactions.

Table 1: Synthesis via γ-Butyrolactone and Ethylenediamine

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| γ-Butyrolactone, Ethylenediamine | High temperature and pressure | High conversion and selectivity | chemicalbook.com |

Amination Strategies

Amination strategies focus on introducing the aminoethyl group onto a pre-formed pyrrolidinone ring. One such approach is the reductive amination of N-aryl-substituted pyrrolidines, which can be achieved via iridium-catalyzed transfer hydrogenation. nih.gov Another strategy involves the reaction of 2-pyrrolidinone with an electrophile like 2-chloroethylamine (B1212225) in the presence of a base. The base deprotonates the nitrogen of the pyrrolidinone, creating an anion that then displaces the chloride ion in a nucleophilic substitution reaction.

A related method involves the reduction of nitriles. For example, 1-ethyl-2-nitromethylene pyrrolidine (B122466) can be reduced to 2-aminomethyl-1-ethylpyrrolidine. google.comgoogle.com This reduction can be carried out catalytically, for instance, using a palladium-on-carbon catalyst with a mixture of carbon dioxide and hydrogen. google.com

Derivatization from Precursor Pyrrolidinones

This approach involves a multi-step synthesis starting from a pyrrolidinone derivative. A common precursor is N-(2-hydroxyethyl)pyrrolidin-2-one, which can be synthesized from the reaction of γ-butyrolactone and ethanolamine. chemicalbook.com The hydroxyl group of N-(2-hydroxyethyl)pyrrolidin-2-one is then converted into a better leaving group, such as a tosylate or a halide, by reacting it with p-toluenesulfonyl chloride or a halogenating agent like thionyl chloride, respectively. google.com In the final step, the leaving group is displaced by an amino group. This is typically achieved by reaction with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. A Chinese patent describes a process where N-methyl-2-hydroxyethyl pyrrolidine is reacted with thionyl chloride, and the resulting N-methyl-2-chloroethyl pyrrolidine is then reacted with a methanolic ammonia solution to yield the aminoethyl product. google.com

Table 2: Multi-step Derivatization from Precursor Pyrrolidinones

| Precursor | Intermediate Step | Final Reaction | Yield | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)pyrrolidin-2-one | Conversion of -OH to a leaving group (e.g., -Cl) | Nucleophilic substitution with ammonia | 90% (for chloroethyl intermediate), 90% (for final product) | google.com |

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives has evolved beyond classical methods, embracing advanced techniques that offer improved efficiency, atom economy, and molecular diversity. These methodologies are pivotal in constructing the pyrrolidine scaffold with high precision and in introducing a variety of functional groups.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrrolidin-2-one derivatives from simple, readily available starting materials in a single synthetic operation. researchgate.netrsc.org This approach avoids the lengthy separation and purification of intermediates, saving time, resources, and reducing waste.

A notable example is the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent in situ lactamization. This sequence efficiently produces densely functionalized 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.gov The versatility of this reaction allows for a wide range of N-protected aldimines derived from various aldehydes. nih.gov Similarly, a Lewis acid-catalyzed reaction between donor-acceptor (DA) cyclopropanes and primary amines, such as anilines or benzylamines, provides a straightforward route to 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov This process involves the opening of the cyclopropane (B1198618) ring, followed by in situ lactamization and dealkoxycarbonylation. mdpi.comnih.gov

Another MCR approach involves the base-mediated [3+2] cycloaddition of amino acid esters, aldehydes, and terminal alkynes to form 1H-pyrrol-3(2H)-ones. researchgate.net These MCRs are valuable for creating privileged medicinal scaffolds, as demonstrated in the synthesis of tetra- and pentasubstituted 2-aminopyrroles from aldehydes, N-(sulfonamido)acetophenones, and activated methylene (B1212753) compounds. nih.gov

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrrolidin-2-one Synthesis

| Reaction Type | Key Reactants | Catalyst/Mediator | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conjugate addition/nitro-Mannich/lactamization | Nitroacrylate, Diorganozinc, Aldimines | Copper | 1,3,5-Trisubstituted 4-nitropyrrolidin-2-ones | 33-84 | nih.gov |

| Cyclopropane opening/lactamization | Donor-Acceptor Cyclopropanes, Anilines | Lewis Acid (e.g., Ni(ClO₄)₂·6H₂O) | 1,5-Disubstituted Pyrrolidin-2-ones | Varies | nih.gov |

| [3+2] Cycloaddition | Amino Acid Esters, Aldehydes, Terminal Alkynes | Base | 1H-Pyrrol-3(2H)-ones | Varies | researchgate.net |

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Scaffolds

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various pyrrolidine derivatives.

MAOS is particularly effective for N-alkylation reactions. For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides, including N-(2-bromoethyl)phthalimide, has been achieved efficiently under microwave irradiation. nih.govnih.govresearchgate.net This method serves as a straightforward strategy to introduce functional groups, such as a protected aminoethyl side chain, onto the pyrrolidine nitrogen. nih.govnih.gov The reaction of chloroacetamide precursors with amines like pyrrolidine in the presence of a catalyst is also significantly accelerated by microwave heating, reducing reaction times from hours to minutes with good yields. mdpi.com

The synthesis of pyrrolidine-fused chlorin derivatives via 1,3-dipolar cycloaddition reactions can also be performed using microwave assistance. While conventional heating might take 8 hours, MAOS can shorten the reaction time to 4 hours. nih.gov Although a slight decrease in yield might be observed due to the rapid heating rates potentially causing side reactions, the time and energy efficiency often makes MAOS the preferred method. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidine Derivatives

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Acetamide Derivatives | Conventional | 2–3 hours | Moderate (~60%) | mdpi.com |

| Synthesis of Acetamide Derivatives | Microwave | A few minutes | Good | mdpi.com |

| 1,3-Dipolar Cycloaddition for Pyrrolidine-fused Chlorin | Conventional | 8 hours | 50 | nih.gov |

| 1,3-Dipolar Cycloaddition for Pyrrolidine-fused Chlorin | Microwave | 4 hours | 41 | nih.gov |

| N-alkylation of Pyrrolidine-fused Chlorin | Microwave | 5 minutes | Varies | nih.govresearchgate.net |

Catalytic Transformations for Functionalization

Catalytic transformations are fundamental for the selective functionalization of the pyrrolidine-2-one core. These methods enable the introduction of various substituents, which is crucial for creating analogs with diverse properties.

A significant advancement is the direct, redox-neutral α-C–H functionalization of pyrrolidines. rsc.org This approach allows for the one-pot synthesis of α-aryl-substituted pyrrolidines from the parent pyrrolidine using a quinone monoacetal as an oxidizing agent. This method avoids the need for pre-functionalization of the substrate, making it a more atom-economical and greener process. rsc.org

Another innovative catalytic strategy involves the ring contraction of N-substituted piperidines to selectively yield pyrrolidin-2-ones. rsc.org This cascade reaction can be tuned by the choice of oxidant and additives to produce either pyrrolidin-2-ones or 3-iodopyrroles from the same starting material. The formation of the pyrrolidin-2-one proceeds through a domino process involving the in-situ generation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and ipso-oxidation. rsc.org These catalytic methods provide powerful and flexible routes for modifying the pyrrolidine framework.

Enantioselective Synthesis of Chiral this compound Analogs

The stereochemistry of pyrrolidine-containing compounds is often critical for their biological activity. Therefore, enantioselective synthesis, which allows for the preparation of a specific enantiomer, is of paramount importance.

A primary strategy for synthesizing chiral pyrrolidine derivatives is to start from a chiral precursor, often derived from the "chiral pool." L-proline and its derivatives, such as (S)-prolinol, are common starting materials. nih.gov For example, chiral 5-substituted 3-pyrrolin-2-ones, which are versatile templates for functionalized pyrrolidin-2-ones, can be synthesized in high enantiomeric excess from pyrrole. acs.org These intermediates allow for stereoselective alkylation through conjugate addition, controlling the stereochemistry at specific sites on the ring. acs.org

Asymmetric catalysis provides another powerful avenue. For instance, an enantioselective copper-catalyzed conjugate addition of diethylzinc (B1219324) to a nitroacrylate can produce highly crystalline pyrrolidin-2-one products that can be recrystallized to achieve enantiopurity. nih.gov Furthermore, asymmetric organocatalysis, often employing catalysts derived from proline itself, has become a major tool for constructing chiral molecules. mdpi.com These catalysts can facilitate various asymmetric transformations, leading to enantioenriched products. nih.gov While direct enantioselective synthesis of this compound is not extensively detailed, these established principles for creating chiral pyrrolidine and pyrrolidin-2-one cores are directly applicable for producing its chiral analogs. nih.gov

Chemical Reactivity and Derivatization Mechanisms of 1 2 Aminoethyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam Moiety

The pyrrolidin-2-one structure contains a five-membered lactam ring. The reactivity of this moiety is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution Reactions

The feasibility of this reaction depends on the strength of the incoming nucleophile and the stability of the leaving group. Strong nucleophiles, such as hydroxide (B78521) or alkoxides, can initiate ring-opening under appropriate conditions.

Ring-Opening and Ring-Closing Transformations

Ring-Opening: The most common ring-opening transformation for the pyrrolidin-2-one moiety is hydrolysis, a specific type of nucleophilic acyl substitution where water or a hydroxide ion acts as the nucleophile. This reaction breaks the amide bond within the lactam ring to yield a γ-aminobutyric acid derivative. This process is fundamental to the degradation of lactam-containing structures.

Ring-Closing: The formation of the pyrrolidin-2-one ring, or ring-closing, is a key synthetic strategy. Methods have been developed to synthesize this heterocyclic system from various precursors. For instance, γ-lactams can be formed through the reaction of donor-acceptor (DA) cyclopropanes with primary amines. This process involves the ring-opening of the cyclopropane (B1198618) by the amine, followed by an intramolecular cyclization to form the pyrrolidin-2-one ring. researchgate.net Another synthetic approach involves the ring contraction of larger heterocyclic systems, such as piperidine (B6355638) derivatives, which can be chemically induced to rearrange into the more thermodynamically stable five-membered pyrrolidinone skeleton. tandfonline.com

Reactivity of the Primary Aminoethyl Group

The primary amino group on the ethyl side chain is a potent nucleophile and a key site for a variety of derivatization reactions. Its reactivity allows for the introduction of diverse structural motifs, significantly expanding the synthetic utility of the parent molecule.

Amine-Based Derivatization (e.g., Schiff Base Formation)

The primary amine of 1-(2-Aminoethyl)pyrrolidin-2-one readily reacts with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. semanticscholar.orgderpharmachemica.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group) and serves as a crucial intermediate for the synthesis of other derivatives.

The general reaction is as follows: this compound + Aldehyde/Ketone ⇌ Schiff Base + Water

These Schiff bases can be isolated or used in situ for subsequent reactions.

Acylation and Alkylation Reactions

Acylation: The nucleophilic primary amine can be readily acylated by reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction forms a new amide bond, linking the aminoethyl side chain to an acyl group. The reaction is a type of nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. This derivatization is useful for modifying the electronic and steric properties of the side chain.

Alkylation: The primary amine can also undergo alkylation reactions with alkyl halides. In this SN2 reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This process can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. Polyalkylation can be a limitation, as the alkylated products are often more reactive than the starting amine.

Cyclocondensation Reactions (e.g., Thiazolidinone and Thiazinanone Formation)

A significant application of this compound is its use in multicomponent cyclocondensation reactions to form complex heterocyclic systems. Research has demonstrated its utility in the one-pot synthesis of thiazolidin-4-ones and thiazinan-4-ones.

This transformation is a three-component reaction involving 1-(2-aminoethyl)pyrrolidine (B145720), a substituted aromatic aldehyde, and a mercaptocarboxylic acid. The reaction proceeds through the initial formation of a Schiff base between the primary amine and the aldehyde. This intermediate then undergoes cyclocondensation with a mercaptocarboxylic acid.

Reaction with mercaptoacetic acid leads to the formation of a five-membered thiazolidin-4-one ring.

Reaction with 3-mercaptopropionic acid yields a six-membered thiazinan-4-one ring.

The general synthetic scheme involves refluxing the reactants in a suitable solvent like toluene, often using a Dean-Stark apparatus to remove the water formed during the initial imine formation. This method provides an efficient route to a library of novel heterocyclic compounds with potential biological applications.

The table below summarizes the synthesis of various thiazolidin-4-one derivatives starting from this compound, an aromatic aldehyde, and mercaptoacetic acid, as reported in scientific literature.

| Compound ID | Aryl Group (from Aldehyde) | Yield (%) |

|---|---|---|

| 5f | 3-chlorophenyl | 97 |

| 5g | 4-chlorophenyl | 69 |

The following table shows representative data for the synthesis of thiazinan-4-one derivatives using 3-mercaptopropionic acid.

| Compound ID | Aryl Group (from Aldehyde) | Yield (%) |

|---|---|---|

| 6a | Phenyl | 81 |

| 6k | 4-fluorophenyl | 89 |

Multi-Functional Group Reactivity and Selective Transformations

The chemical behavior of this compound is dictated by the presence of two distinct functional groups: a primary aliphatic amine and a cyclic amide (lactam). The differing reactivity of these groups allows for selective chemical transformations, making the molecule a versatile building block in organic synthesis.

The primary amine (-NH2) is the more nucleophilic and basic center of the molecule. Its lone pair of electrons is readily available for reaction with a wide range of electrophiles. In contrast, the nitrogen atom of the lactam ring is significantly less nucleophilic. This is due to the delocalization of its lone pair of electrons into the adjacent carbonyl group through resonance, a characteristic feature of amides. Consequently, reactions that depend on nucleophilic attack will preferentially occur at the primary amine under mild conditions.

Selective derivatization of the primary amine can be readily achieved through common amine reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the generated acid) selectively yields N-acylated products. masterorganicchemistry.com This is a standard method for forming amides. organic-chemistry.org The lactam ring remains intact under these conditions.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base, such as pyridine (B92270), results in the formation of stable sulfonamides at the primary amine. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones, typically under mildly acidic conditions (pH ~5), selectively forms an imine (a compound with a C=N double bond) at the primary amino group. libretexts.org This reaction is reversible and pH-dependent. libretexts.org

N-Alkylation: While direct alkylation of amines with alkyl halides can lead to over-alkylation, it is a possible transformation. researchgate.net More controlled methods may be required for selective mono-alkylation.

Transformations involving the lactam ring are generally more challenging and require more forcing conditions. The amide bond of the lactam is stable but can be cleaved through hydrolysis.

Lactam Hydrolysis: Ring-opening of the pyrrolidin-2-one moiety can be accomplished by heating with strong acids or bases. lookchem.comyoutube.com To achieve this selectively, the more reactive primary amine group would typically need to be protected first using a suitable protecting group (e.g., Boc, Cbz). Without protection, the primary amine would react under the harsh conditions required for lactam cleavage.

The following table summarizes the selective transformations possible for this compound based on its dual functionality.

Interactive Data Table: Selective Reactions of this compound

| Reactant Class | Reagent Example | Functional Group Targeted | Product Type | Reaction Conditions |

| Acyl Halide | Acetyl Chloride | Primary Amine | Amide | Base (e.g., Pyridine, Triethylamine) |

| Aldehyde | Benzaldehyde | Primary Amine | Schiff Base (Imine) | Mildly Acidic (pH ~5) |

| Sulfonyl Chloride | Tosyl Chloride | Primary Amine | Sulfonamide | Base (e.g., Pyridine) |

| Strong Acid/Base | Hydrochloric Acid / Sodium Hydroxide | Lactam (Amide) | Amino Acid (Ring-Opened) | Heat, Amine protection required |

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling reaction outcomes and optimizing conditions.

Reaction Mechanisms

Acylation (Amide Formation): The formation of an amide from an acyl chloride is a nucleophilic acyl substitution reaction. youtube.com The primary amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. masterorganicchemistry.com A base is typically added to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Lactam Hydrolysis: The mechanism of lactam ring-opening depends on the pH. Under basic conditions, a hydroxide ion directly attacks the lactam carbonyl carbon in a nucleophilic acyl substitution. The resulting tetrahedral intermediate then collapses, cleaving the C-N bond within the ring. Subsequent protonation steps yield the final amino acid product. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A series of proton transfers then facilitates the departure of the ring nitrogen, leading to the ring-opened product. youtube.com

Kinetic Studies

While specific kinetic data for reactions involving this compound are not readily found in the reviewed literature, studies on closely related molecules provide valuable insights. A kinetic study on the hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone revealed that both the exocyclic amide bond and the endocyclic lactam bond can be cleaved under basic conditions. lookchem.comresearchgate.net

The key findings from this study, which can serve as a model, are summarized below:

The cleavage of the lactam ring to form the corresponding open-chain butanoic acid derivative was found to be second-order with respect to the hydroxide ion concentration. lookchem.com

In contrast, the cleavage of the exocyclic amide bond was first-order with respect to the hydroxide ion concentration. lookchem.com

This difference in reaction order implies that at higher pH, the rate of lactam ring-opening increases more significantly than the rate of exocyclic amide cleavage. lookchem.com

For Schiff base formation, the reaction rate is known to be highly pH-dependent. The maximum rate is generally observed around a pH of 5. At higher pH, there is insufficient acid to catalyze the dehydration step, while at lower pH, the amine nucleophile is excessively protonated, rendering it non-nucleophilic and thus slowing the initial attack on the carbonyl group. libretexts.org

**Interactive Data Table: Kinetic Findings for Hydrolysis of a Model Pyrrolidone Derivative***

| Reaction | Order in [OH-] | Relative Rate at High pH | Rate Constant (k_obs) |

| Lactam Ring Opening | Second-Order | Increases more rapidly | k_NBA |

| Exocyclic Amide Cleavage | First-Order | Increases less rapidly | k_L |

*Data based on the hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone as a model system. lookchem.comresearchgate.net k_NBA and k_L represent the rate constants for the formation of the ring-opened N-(4-hydroxyacetyl)butanoic acid and the cleaved lactam (2-pyrrolidone), respectively.

Coordination Chemistry and Metal Complexation of 1 2 Aminoethyl Pyrrolidin 2 One

Ligand Properties of 1-(2-Aminoethyl)pyrrolidin-2-one

This compound, with the molecular formula C₆H₁₂N₂O, is a bicyclic organic compound. It features a five-membered lactam ring (pyrrolidin-2-one) substituted with a 2-aminoethyl group at the nitrogen atom. This structure provides it with specific properties that make it an effective ligand in coordination chemistry.

Chelation Modes and Donor Atoms

The defining feature of this compound as a ligand is its capacity for chelation. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. sigmaaldrich.com In the case of this compound, the donor atoms involved in chelation are the nitrogen atom of the aminoethyl group and the oxygen atom of the carbonyl group in the pyrrolidinone ring. These two donor sites allow the molecule to act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The ability of the ligand to form such a chelate ring is a significant factor in the stability of the resulting metal complex.

Steric and Electronic Factors in Ligand Design

The design of ligands for specific applications in coordination chemistry involves careful consideration of both steric and electronic factors. Steric factors refer to the spatial arrangement of atoms in a molecule, which can influence the accessibility of the donor atoms to the metal center. The pyrrolidinone ring and the ethyl chain in this compound create a specific steric environment that can affect the geometry of the resulting metal complex.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using various analytical techniques to determine their structure and properties.

Nickel(II) Complexes and Isomeric Forms

Nickel(II) ions are known to form a variety of complexes with different geometries and isomeric forms. wikipedia.org With this compound as a ligand, Nickel(II) can form isomeric complexes, such as trans-[NiL₂(NCS)₂] (violet) and cis-[NiL₂(NCS)₂] (blue), where L represents the this compound ligand. sigmaaldrich.com The formation of these isomers depends on the reaction conditions and the nature of the other ligands present in the coordination sphere. The study of these isomeric forms provides valuable insights into the coordination behavior of the ligand and the factors that govern the geometry of the resulting complexes. odinity.comyoutube.com

Table 1: Properties of 1-(2-Aminoethyl)pyrrolidine (B145720)

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 66-70 °C/23 mmHg |

| Density | 0.901 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

This data is based on the properties of 1-(2-Aminoethyl)pyrrolidine, a related compound. sigmaaldrich.com

Transition Metal Complexation Studies

Beyond nickel, this compound can form complexes with a range of other transition metals. soeagra.com Studies have been conducted on the complexation of this ligand with metals such as chromium(III), iron(III), cobalt(II), copper(II), and cadmium(II). researchgate.net These studies often involve the synthesis of the metal complexes followed by their characterization using various spectroscopic and analytical techniques. The goal of these studies is to understand the coordination chemistry of the ligand with different metal ions and to explore the potential applications of the resulting complexes.

The synthesis of these transition metal complexes typically involves reacting the ligand with the corresponding metal salt in a suitable solvent, often with heating under reflux. researchgate.netchemijournal.com The resulting solid complexes are then isolated and purified for further analysis.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of the interactions between a ligand and a metal ion in a complex. Techniques such as UV-Vis, IR, and NMR spectroscopy provide information about the electronic structure, bonding, and geometry of the complexes.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the metal complex. The absorption bands observed in the UV-Vis spectrum can be assigned to d-d transitions of the metal ion or to charge-transfer transitions between the metal and the ligand. For instance, the UV-Visible spectrum of the free ligand 1-(2-aminoethyl) pyrrolidine-2,5-dione shows strong absorption bands at 236 nm and 300 nm, which are attributed to π→π* and n→π* electronic transitions of the carbonyl group, respectively. researchgate.net Upon complexation, these bands may shift, providing evidence of metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms of the ligand that are involved in coordination. The vibrational frequencies of functional groups, such as the C=O and N-H groups in this compound, are sensitive to coordination. A shift in the stretching frequency of the carbonyl group to a lower wavenumber upon complexation, for example, is a strong indication that the oxygen atom is coordinated to the metal ion. Similarly, changes in the N-H stretching vibrations can confirm the involvement of the amino group in chelation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, can provide detailed information about the structure of the complexes in solution. chemicalbook.com Chemical shifts of the protons and carbons in the ligand will change upon coordination to a paramagnetic or diamagnetic metal ion. This information can be used to deduce the binding sites of the ligand and the geometry of the complex.

Thermodynamic and Kinetic Studies of Complex Formation

Thermodynamic and kinetic studies are crucial for understanding the stability, formation rates, and reaction mechanisms of metal complexes. For this compound, such studies would quantify the stability of its complexes with various metal ions and the speed at which these complexes form.

Detailed Research Findings

The formation of a complex between a metal ion (Mⁿ⁺) and this compound (L) can be represented by the equilibrium:

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

The key thermodynamic parameters for this process are:

Gibbs Free Energy (ΔG°): Indicates the spontaneity of the complex formation. A negative value signifies a spontaneous process. It is related to the stability constant by the equation ΔG° = -RTlnK.

Enthalpy (ΔH°): Represents the heat change during complex formation. A negative enthalpy (exothermic process) is often a major driving force for complexation.

Entropy (ΔS°): Reflects the change in disorder of the system. The chelate effect, where a bidentate ligand like this compound replaces two monodentate solvent molecules, typically leads to a positive entropy change, which favors complex formation.

Kinetic studies, often performed using stopped-flow spectrophotometry, would investigate the rates of the forward (complex formation) and reverse (complex dissociation) reactions. These studies provide insight into the reaction mechanism, which is often associative for square planar or octahedral metal complexes.

Illustrative Thermodynamic Data for Metal Complex Formation

The following interactive table illustrates the type of data that would be generated from thermodynamic studies, such as isothermal titration calorimetry (ITC), for the 1:1 complexation of this compound with various divalent metal ions. Note: This data is representative and for illustrative purposes.

| Metal Ion (M²⁺) | Stability Constant (log K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Copper (Cu²⁺) | 7.5 | -42.8 | -35.0 | 7.8 |

| Nickel (Ni²⁺) | 5.8 | -33.1 | -24.5 | 8.6 |

| Zinc (Zn²⁺) | 5.1 | -29.1 | -15.2 | 13.9 |

| Cobalt (Co²⁺) | 4.9 | -28.0 | -20.0 | 8.0 |

Table 1: Representative thermodynamic parameters for the formation of [M(this compound)]²⁺ complexes at 298 K.

Potential for Catalytic Applications via Metal Complexes

Metal complexes are fundamental to catalysis, enabling a vast array of chemical transformations. While specific catalytic applications of complexes derived from this compound are not extensively documented, their potential can be inferred from the catalytic activity of complexes with structurally similar ligands, such as other diamines or molecules containing pyrrolidone moieties.

Detailed Research Findings

The catalytic potential of a metal complex is intrinsically linked to the nature of both the metal center and the coordinating ligands. The ligand influences the electronic properties, steric environment, and stability of the metal's coordination sphere. For this compound, the N,O-coordination would create a stable but potentially reactive metal center.

Research on complexes of poly(vinylpyrrolidone) (PVP), a polymer containing repeating pyrrolidone units, has demonstrated that the carbonyl oxygen of the pyrrolidone ring can coordinate to metal ions like palladium(II) and nickel(II). researchgate.netiosrjournals.org These PVP-metal complexes have shown catalytic activity in reactions such as the oxidation of olefins, confirming that the pyrrolidone group can be part of a catalytically active framework. researchgate.net The chelate formed by this compound would provide greater stability to the metal center compared to the single coordination point in PVP, which is often a desirable trait for a robust catalyst.

Given its structure, complexes of this compound with transition metals such as copper, nickel, palladium, or ruthenium could potentially be explored as catalysts for various organic transformations. The presence of both a "hard" oxygen donor and a "borderline" amine nitrogen donor allows it to bind effectively to a range of metal ions, making it a versatile platform for catalyst design.

Potential Catalytic Reactions

The table below outlines potential catalytic applications for metal complexes of this compound based on established catalytic systems using similar bidentate ligands.

| Catalytic Reaction | Potential Metal Center | Rationale |

| Oxidation of Alcohols/Olefins | Copper (Cu), Palladium (Pd) | Cu and Pd complexes with N,O-ligands are well-known oxidation catalysts. The ligand would stabilize the metal center in different oxidation states required for the catalytic cycle. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Nickel (Ni) | Ru and Ni complexes are widely used for hydrogenation. The ligand can provide the stable coordination environment needed for hydride transfer steps. |

| Carbon-Carbon Coupling (e.g., Suzuki, Heck) | Palladium (Pd), Nickel (Ni) | Bidentate ligands are crucial for stabilizing the active Pd(0)/Pd(II) or Ni(0)/Ni(II) species in these catalytic cycles, preventing metal aggregation and improving efficiency. |

| Ring-Opening Polymerization | Zinc (Zn), Iron (Fe) | The Lewis acidic metal center, modulated by the ligand, could potentially catalyze the polymerization of cyclic esters like lactide. |

Table 2: Potential catalytic applications for metal complexes of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the intrinsic properties of 1-(2-Aminoethyl)pyrrolidin-2-one. These methods are pivotal in elucidating its electronic structure and exploring its conformational possibilities.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, quantum chemical methods such as Density Functional Theory (DFT) are employed to determine key electronic descriptors. While specific DFT studies on this compound are not extensively available in the public domain, the principles can be understood from studies on related pyrrolidinone derivatives. nih.gov

The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical parameters. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity.

Table 1: Computed Electronic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12N2O | PubChem nih.gov |

| Molecular Weight | 128.17 g/mol | PubChem nih.gov |

| XLogP3 | -1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 128.094963011 Da | PubChem nih.gov |

| Topological Polar Surface Area | 46.3 Ų | PubChem nih.gov |

Note: These properties are computationally derived and sourced from the PubChem database. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the aminoethyl side chain and the puckering of the pyrrolidinone ring give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in three-dimensional space and to map the potential energy surface. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into how molecules move, flex, and interact with their environment. nih.gov

Solvent Interactions and Solvation Effects

The behavior of this compound in a biological context is intrinsically linked to its interactions with water. MD simulations can model the explicit interactions between the solute and surrounding water molecules, revealing the structure and dynamics of the solvation shell. nih.govnih.gov The amino and carbonyl groups of the molecule are expected to form hydrogen bonds with water, significantly influencing its solubility and conformational preferences in aqueous solution. chemrxiv.org

Conformational Changes and Flexibility Analysis

MD simulations allow for the exploration of the conformational landscape of this compound in a dynamic setting. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states and to analyze the flexibility of various parts of the molecule. The pyrrolidinone scaffold itself provides a degree of rigidity, while the aminoethyl side chain introduces significant flexibility. nih.gov Understanding this flexibility is key to comprehending how the molecule might adapt its shape to bind to a biological target.

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. scispace.com This method is fundamental in structure-based drug design for identifying potential binding modes and estimating the strength of the interaction.

While specific docking studies featuring this compound as a primary ligand are not widely reported, the pyrrolidinone scaffold is a common feature in many biologically active molecules and has been the subject of numerous docking studies. nih.govnih.govscispace.com In a typical docking simulation, the 3D structure of the target protein is used as a receptor. The ligand, this compound, would be placed in the binding site, and various algorithms would be used to sample different orientations and conformations of the ligand to find the most favorable binding pose. The scoring functions then estimate the binding affinity for each pose.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. For this compound, the primary amine and the carbonyl oxygen would be expected to act as key hydrogen bond donors and acceptors, respectively, in interactions with a protein target.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which explain how modifications to a chemical structure affect its biological activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build mathematical models that correlate physicochemical properties or structural features of molecules with their activities. researchgate.net

For pyrrolidinone derivatives, computational SAR studies have been employed to guide the design of more potent inhibitors for various targets. nih.gov A key approach is the generation of a 3D-QSAR model, which considers the three-dimensional properties of molecules. rsc.org This involves aligning a series of active compounds and analyzing their steric and electrostatic fields to determine which spatial properties are critical for activity. rsc.org

In the context of AChE inhibition, a 3D-QSAR model was developed for a series of novel pyrrolidin-2-one derivatives. researchgate.net This atom-based model yielded statistically significant results, with a high squared correlation coefficient (R²) of 0.9639 and a cross-validated correlation coefficient (Q²) of 0.8779, indicating strong predictive power. researchgate.net Such models can predict the inhibitory concentration (IC50) of new, unsynthesized compounds and provide visual maps that show where bulky groups, or electropositive/negative groups, on the pyrrolidinone scaffold would enhance or diminish activity. This allows for the rational design of derivatives with optimized potency. For this compound, these models would suggest how modifications to the aminoethyl side chain or substitutions on the pyrrolidinone ring could influence its binding affinity for AChE.

| QSAR Model Parameter | Reported Value | Indication |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.9639 | High degree of correlation between predicted and experimental activity. |

| Q² (Cross-validated R²) | 0.8779 | Strong predictive capability of the model. |

Table 2. Statistical parameters of a 3D-QSAR model developed for pyrrolidin-2-one derivatives as AChE inhibitors, demonstrating its validity and predictive power. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a standard method for predicting the spectroscopic parameters of molecules. These theoretical calculations provide valuable information that can aid in the structural elucidation of newly synthesized compounds by comparing predicted spectra to experimental data. While specific computationally predicted spectra for this compound are not detailed in the surveyed literature, the methodologies for their generation are well-established.

Nuclear Magnetic Resonance (NMR) Prediction: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated by computing the magnetic shielding tensors of the nuclei. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield predicted chemical shifts in ppm.

| Spectroscopic Parameter | Typical Computational Method | Predicted Output |

|---|---|---|

| ¹H and ¹³C Chemical Shifts | DFT (e.g., B3LYP) with GIAO method | Chemical Shift (ppm) |

Table 3. Computational methodology for the prediction of NMR spectroscopic parameters.

Infrared (IR) Prediction: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum (in cm⁻¹). These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

| Spectroscopic Parameter | Typical Computational Method | Predicted Output |

|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP) Frequency Analysis | Wavenumber (cm⁻¹) |

Table 4. Computational methodology for the prediction of IR spectroscopic parameters.

UV-Visible (UV-Vis) Prediction: The prediction of UV-Vis absorption spectra is achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insight into the electronic transitions (e.g., n→π* or π→π*) within the molecule, such as those involving the carbonyl group of the pyrrolidinone ring.

| Spectroscopic Parameter | Typical Computational Method | Predicted Output |

|---|---|---|

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Absorption Wavelength (λmax in nm) |

Table 5. Computational methodology for the prediction of UV-Vis spectroscopic parameters.

Biological Activities and Mechanistic Investigations of 1 2 Aminoethyl Pyrrolidin 2 One Derivatives

Role as a Synthetic Precursor for Biologically Active Compounds

1-(2-Aminoethyl)pyrrolidin-2-one is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The terminal primary amine on the ethyl side chain offers a nucleophilic site for a wide range of chemical reactions, including condensation, acylation, and alkylation. This reactivity allows for the straightforward introduction of diverse functionalities, leading to the creation of extensive libraries of new chemical entities.

A notable application is in the synthesis of heterocyclic compounds with therapeutic potential. For instance, it serves as the key amine precursor in one-pot, three-component cyclocondensation reactions. By reacting this compound with various substituted benzaldehydes and a mercaptocarboxylic acid, novel series of thiazolidin-4-ones and thiazinan-4-ones have been successfully synthesized. nih.gov These resulting compounds have been identified as promising inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Furthermore, the pyrrolidinone core is a structural motif present in numerous natural and synthetic molecules with a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anticancer effects. youtube.com The aminoethyl group provides a handle to construct more complex structures, such as Schiff bases, which can then be used to form metal complexes with their own unique biological properties, including potential antimicrobial applications. The flexibility and reactivity of this compound thus establish it as a critical starting material in the discovery and development of new biologically active agents. asm.org

Mechanisms of Action in Neurological Disorders (e.g., Acetylcholinesterase Inhibition)

Derivatives of this compound have emerged as a promising class of compounds for targeting neurological disorders, with a significant focus on the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Enzyme Inhibition Kinetics

The efficacy of newly synthesized compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In a study focused on derivatives of this compound, several compounds demonstrated potent in vitro inhibition of AChE activity in brain tissues of Wistar rats. nih.gov

Specifically, a series of thiazinan-4-one derivatives were synthesized using this compound as the starting amine. Among these, compounds 6a and 6k were highlighted as particularly potent. Compound 6k exhibited the lowest IC50 value in both the hippocampus (4.46 µM) and the cerebral cortex (6.83 µM), indicating strong inhibitory activity. Compound 6a also showed significant potency with IC50 values of 5.20 µM in the hippocampus and 7.40 µM in the cerebral cortex. nih.govbiointerfaceresearch.com These findings underscore the potential of this chemical scaffold for developing effective AChE inhibitors. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives

| Compound | Derivative Type | Tissue | IC50 (µM) | Source(s) |

|---|---|---|---|---|

| 6a | 2-phenyl-3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-one | Hippocampus | 5.20 | nih.gov, biointerfaceresearch.com |

| Cerebral Cortex | 7.40 | nih.gov, biointerfaceresearch.com | ||

| 6k | 3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolyl-1,3-thiazinan-4-one | Hippocampus | 4.46 | nih.gov, biointerfaceresearch.com |

| Cerebral Cortex | 6.83 | nih.gov, biointerfaceresearch.com |

Ligand-Receptor Binding Mechanisms

The mechanism by which pyrrolidin-2-one derivatives inhibit acetylcholinesterase involves direct binding to the enzyme. Molecular docking and simulation studies on related AChE inhibitors reveal that these compounds typically interact with key residues within the enzyme's active site. nih.govnih.gov The AChE enzyme features a deep and narrow gorge, at the bottom of which lies the catalytic active site (CAS), where acetylcholine is hydrolyzed. Near the entrance of this gorge is a peripheral anionic site (PAS). youtube.com

Docking studies of various pyrrolidinone-based inhibitors suggest that they can establish multiple points of contact within this gorge. nih.govnih.gov Binding is often stabilized through a combination of hydrogen bonds and hydrophobic interactions. For example, the carbonyl oxygen of the pyrrolidinone ring or other functional groups on the derivative can form hydrogen bonds with amino acid residues like Tyrosine (Tyr121). mdpi.commdpi.com The heterocyclic rings and other appended structures can engage in π-π stacking and other non-covalent interactions with aromatic residues such as Tryptophan (Trp86) in the CAS and Tyrosine (Tyr334) in the PAS.

By occupying both the CAS and PAS, these inhibitors can act as dual-binding agents, effectively blocking the entry of acetylcholine to the catalytic site and preventing its breakdown. This dual-binding mechanism is considered a highly effective strategy for AChE inhibition. youtube.com While specific molecular dynamics studies for the thiazolidinone derivatives of this compound are not extensively detailed, their structural similarity to other known inhibitors suggests they likely operate through a comparable binding mechanism, physically obstructing the enzyme's active gorge. nih.govnih.gov

Antibacterial Activity and Mechanisms against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)

The pyrrolidinone scaffold is a recurring motif in compounds with demonstrated antibacterial properties. Derivatives have shown activity against a range of pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. However, the efficacy and mechanism of action can vary significantly based on the specific chemical structure of the derivative.

Some thiazole-pyrrolidine derivatives have been found to exhibit selective antibacterial activity against Gram-positive bacteria like S. aureus and Bacillus cereus, while showing no activity against Gram-negative strains such as E. coli. biointerfaceresearch.com This difference is often attributed to the structural disparity in bacterial cell walls. The complex outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets. biointerfaceresearch.com

Cellular Target Identification

The antibacterial mechanisms of pyrrolidinone-based compounds are diverse and target essential cellular processes. Research on related pyrrolidinedione scaffolds has identified specific molecular targets.

Inhibition of Cell Wall Synthesis: One key target is the family of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov A study identified pyrrolidine-2,3-diones as a novel class of inhibitors against PBP3 of Pseudomonas aeruginosa, a target that is crucial for bacterial cell division. nih.gov Inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and death. This is a validated mechanism for many antibiotics, including the widely used β-lactams.

Inhibition of Fatty Acid Synthesis: Another identified pathway is the inhibition of fatty acid biosynthesis. The natural products moiramide B and andrimid, which feature a pyrrolidinedione core, function as antibiotics by targeting and inhibiting acetyl-CoA carboxylase (Acc). nih.gov This enzyme catalyzes a critical step in the synthesis of fatty acids, which are vital components of bacterial cell membranes. Disrupting this pathway compromises the structural integrity of the membrane and halts bacterial growth. nih.gov

Resistance Mechanisms

Bacteria have evolved a number of sophisticated mechanisms to defend against antibiotics, and these are relevant to the development of pyrrolidinone-based agents.

Target Modification: One of the most common resistance strategies is the alteration of the drug's molecular target. For example, in methicillin-resistant Staphylococcus aureus (MRSA), resistance to β-lactam antibiotics is conferred by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). This altered protein has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue even in the presence of the drug.

Efflux Pumps: Bacteria can actively expel antibiotics from the cell using membrane-embedded transporters known as efflux pumps. These pumps can be non-specific and confer resistance to multiple classes of drugs, a phenomenon known as multidrug resistance (MDR). The low permeability of the Gram-negative outer membrane, combined with active efflux, presents a significant challenge for antibiotics to reach and maintain effective concentrations at their intracellular targets.

Enzymatic Degradation: Bacteria may produce enzymes that chemically modify or destroy the antibiotic. A well-known example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating this entire class of antibiotics. While not yet specifically documented for pyrrolidinone derivatives, the acquisition of genes encoding such inactivating enzymes is a common evolutionary pathway for bacterial resistance. youtube.com

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have emerged as a versatile scaffold in the development of novel anticancer agents. nih.gov The inherent structural features of the pyrrolidinone ring, including its sp3-hybridization and non-planar nature, allow for the exploration of three-dimensional space, which is advantageous for drug design. nih.gov

Cell Line Specificity and Cytotoxicity Assays

The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a range of cytotoxic activities. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their ability to inhibit the viability of human A549 pulmonary epithelial cells. mdpi.com The in vitro viability inhibitory effects were determined using the MTT assay. mdpi.com

Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and their cytotoxicity was assessed against human triple-negative breast cancer (MDA-MB-231), human melanoma (IGR39), human pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. mdpi.comnih.gov The MTT assay was also employed in this study to determine the concentration at which the compounds exhibited cytotoxic effects. mdpi.comnih.gov One derivative bearing a 5-nitrothiophene moiety was particularly active against all tested cell lines, with EC50 values of 2.50 µM against IGR39, 3.63 µM against PPC-1, 5.10 µM against MDA-MB-231, and 5.77 µM against Panc-1. mdpi.com

Furthermore, novel bis(2-aminoethyl)amine derivatives have been screened for their in vitro cytotoxic activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines, and compared to normal (HaCaT) cell lines using the MTT method. mdpi.com These compounds showed moderate antiproliferative potency. mdpi.com The thiourea (B124793) derivative, in particular, demonstrated more evident cytotoxic ability against HTB-140 and A549 cell lines. mdpi.com

In another study, new pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. nih.gov Among these, one compound was found to be the most potent derivative against PC3 cells, while others showed strong cytotoxic activity against MCF-7 and A549 cells. nih.gov

A series of helicid–pyrrolidine (B122466) 2-one analogues were synthesized and examined for their anticancer effect against human skov3 cells, with results indicating high anticancer effects against this cell line. Additionally, pyrrolidine-2,5-dione derivatives have shown antiproliferative activity against MCF7 and cervical carcinoma HeLa cells. arabjchem.org

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Derivative Class | Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 (Lung) | MTT | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhances anticancer activity. | mdpi.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma), PPC-1 (Prostate), MDA-MB-231 (Breast), Panc-1 (Pancreatic) | MTT | A 5-nitrothiophene derivative was most active against all tested cell lines. | mdpi.com |

| bis(2-aminoethyl)amine | CaCo-2 (Colorectal), A549 (Lung), HTB-140 (Melanoma) | MTT, LDH | Moderate antiproliferative potency; thiourea derivative showed higher cytotoxicity against melanoma and lung cancer cells. | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine with urea moiety | A549 (Lung), PC3 (Prostate), SW480 (Colon), MCF-7 (Breast) | MTT | Potent activity against various cell lines, with specific compounds showing high efficacy against PC3, MCF-7, and A549. | nih.gov |

| Helicid–pyrrolidine 2-one analogues | skov3 (Ovarian) | Not specified | Exhibited high anticancer effect against this cell line. | |

| Pyrrolidine-2,5-dione | MCF7 (Breast), HeLa (Cervical) | Not specified | Demonstrated antiproliferative effects. | arabjchem.org |

| 4-amino-1-beta-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one | L1210, H.Ep.2, KB | Not specified | 3-halo-substituted compounds exhibited significant cytotoxicity. | nih.gov |

Induction of Apoptosis or Cell Cycle Arrest

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and/or cell cycle arrest.

A novel pyrrolidine-2,5-dione derivative was found to induce G2/M phase arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. arabjchem.org Mechanistic studies revealed that this compound suppressed tubulin polymerization by directly binding to the colchicine (B1669291) binding site of β-tubulin. arabjchem.org Similarly, a specific dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase and induce apoptosis, necrosis, and DNA damage in SW480 human cancer cells. nih.gov

In acute leukemia cell lines K562 and Jurkat, a new sulfonamide derivative induced morphological changes indicative of apoptosis. nih.govualberta.ca In K562 cells, this was accompanied by cell cycle arrest at the G2/M phase and activation of both extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca In Jurkat cells, cell cycle blockade occurred at the G0/G1 phase with the involvement of the intrinsic apoptotic pathway. nih.govualberta.ca

The chalcone (B49325) derivative 1C was found to suppress cell viability, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in both sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian cancer cell lines, with these effects being associated with the generation of reactive oxygen species (ROS). mdpi.com

Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties were found to mediate their cytotoxic activity on cancer cells through apoptosis, leading to a significant increase in the percentage of late apoptotic cells and causing cell cycle arrest at different stages. nih.gov Western blot analysis confirmed that these compounds induce apoptosis through the intrinsic pathway. nih.gov

Table 2: Mechanistic Actions of this compound Derivatives

| Derivative Class | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione | HepG2 (Hepatocellular Carcinoma) | Induces G2/M phase arrest and apoptosis by inhibiting tubulin polymerization. | arabjchem.org |

| Dispiropiperazine | SW480 (Colon Carcinoma) | Arrests cell cycle at G2/M phase, induces apoptosis, necrosis, and DNA damage. | nih.gov |

| Sulfonamide | K562, Jurkat (Acute Leukemia) | Induces apoptosis and cell cycle arrest (G2/M in K562, G0/G1 in Jurkat). | nih.govualberta.ca |

| Chalcone | A2780, A2780cis (Ovarian) | Induces G2/M phase arrest and apoptosis via ROS generation. | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine with urea moiety | A549 (Lung), MCF-7 (Breast), PC3 (Prostate) | Induces late apoptosis and cell cycle arrest through the intrinsic pathway. | nih.gov |

Anticonvulsant Activity and Mechanistic Pathways

Several derivatives of this compound have demonstrated significant anticonvulsant properties. These compounds are often considered analogs of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov

Studies on novel pyrrolidin-2-one derivatives have identified compounds with notable anticonvulsant activity in maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov The anticonvulsant effects of these derivatives are thought to be linked to their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, as well as potential GABA-ergic activity. nih.gov

Specifically, 1-acyl-2-pyrrolidinone derivatives have shown anticonvulsant effects against picrotoxin-induced seizures. nih.gov The pharmacological activity of these derivatives is likely due to the release of GABA through hydrolysis. nih.gov Levetiracetam, a well-known antiepileptic drug and a pyrrolidin-2-one derivative, exerts its primary mechanism of action through interaction with the synaptic vesicle protein 2A (SV2A). nih.govmdpi.com However, it also has other molecular targets, including calcium homeostasis and the GABAergic system. nih.gov

The mechanisms of action for antiepileptic drugs, including pyrrolidinone derivatives, generally involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. epilepsysociety.org.uksemanticscholar.org

Other Reported Biological Activities (e.g., Antifungal, Antiviral, Anti-HIV)

Beyond their anticancer and anticonvulsant properties, derivatives of this compound have been investigated for a range of other biological activities.

Antifungal Activity: Nineteen pyrrolidine-2,4-dione (B1332186) derivatives containing both hydrazine (B178648) and diphenyl ether pharmacophores were synthesized and evaluated for their antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org Many of these compounds showed significant biological activity, with one compound, in particular, demonstrating superior in vitro inhibition of R. solani compared to the commercial fungicide boscalid. rsc.org

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have also shown significant antifungal activities against Aspergillus niger and Candida albicans. nih.gov Additionally, pyrrole-based enaminones have been synthesized and shown to possess potent antifungal activity against various Candida species. mdpi.com Substituted 2,3-pyrrolidinedione-containing compounds have also been identified as promising candidates for the development of new antibacterial and antifungal agents. unimi.it

Antiviral and Anti-HIV Activity: The antiviral potential of pyrrolidinone derivatives has also been explored. The synthesis and in vitro anti-HIV-1 activity of novel pyrrolo-annulated benzothiadiazepine acetic acids and related derivatives have been reported. nih.gov Two derivatives, methyl 10,11-dihydropyrrolo[1,2-b] nih.govnih.govbenzothiadiazepine-11-acetic-5,5-dioxide and 1,12b-dihydro-2H-azeto[2,1-d]pyrrolo[1,2-b] nih.govnih.govbenzothiadiazepin-2-one 8,8-dioxide, showed significant activity against HIV-1. nih.gov